Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol

Description

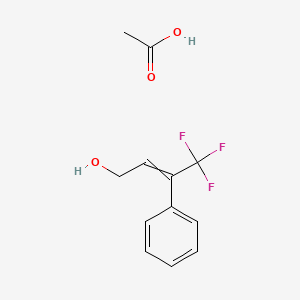

Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol is a hybrid compound combining acetic acid (C₂H₄O₂) with a fluorinated aromatic alcohol. The alcohol moiety, 4,4,4-trifluoro-3-phenylbut-2-en-1-ol, features a phenyl group at the C3 position, a conjugated double bond (but-2-en-1-ol), and three fluorine atoms at the C4 position. The compound’s exact synthesis pathway is unclear, but industrial acetic acid production methods (e.g., methanol carbonylation) may be adapted for its preparation.

Properties

CAS No. |

821799-34-2 |

|---|---|

Molecular Formula |

C12H13F3O3 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol |

InChI |

InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4) |

InChI Key |

KMYGDSHWHWYGCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=CCO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol typically involves the reaction of 4,4,4-trifluoro-3-phenylbut-2-en-1-ol with acetic acid under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enol group to an alcohol group.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenyl group play crucial roles in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

VGX-1027 (4,5-Dihydro-3-phenyl-5-isoxazole acetic acid)

- Structure : Combines acetic acid with a dihydroisoxazole ring and phenyl group.

- Key Differences: VGX-1027 lacks fluorine substituents but includes a nitrogen-oxygen heterocycle (isoxazole), which may enhance metabolic stability compared to the target compound’s unsaturated butenol chain.

- Biological Activity : VGX-1027 is a Toll-like receptor (TLR) antagonist with efficacy in modulating inflammatory responses in diabetic nephropathy models . The target compound’s fluorinated structure may enhance TLR binding affinity or alter selectivity due to hydrophobic interactions.

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

- Structure: Chlorinated phenoxyacetic acid derivative.

- Key Differences: The target compound’s trifluoro group vs. 2,4,5-T’s chlorine substituents: Fluorine’s smaller atomic size and higher electronegativity may reduce environmental persistence compared to chlorinated analogues . The phenylbutenol moiety in the target compound introduces conformational rigidity absent in 2,4,5-T.

- Applications: 2,4,5-T is an herbicide, whereas the target compound’s bioactivity (unreported in evidence) may align more with immunomodulation due to structural parallels with VGX-1027 .

Functional Analogues

Free Fatty Acids (FFAs) and TLR Modulation

- Relevance: FFAs like palmitate amplify monocyte inflammation via TLRs under hyperglycemic conditions .

- Comparison : The target compound’s trifluoro and phenyl groups may competitively inhibit TLR4 signaling, similar to synthetic antagonists like VGX-1027, but with improved pharmacokinetics due to fluorine-induced stability .

Data Table: Comparative Properties

*Assumes esterification between acetic acid and the alcohol.

Research Findings and Implications

- Metabolic Stability: Fluorination reduces oxidative metabolism, suggesting a longer half-life than non-fluorinated analogues like VGX-1027 .

- Structural Rigidity: The butenol double bond may restrict conformational flexibility, improving target specificity compared to saturated-chain analogues.

Biological Activity

Acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol (CAS No. 821799-34-2) is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features a trifluoromethyl group and a phenyl group attached to a butenol backbone. This structure contributes to its unique reactivity and biological properties.

The biological activity of acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinity due to the electronegative nature of fluorine atoms.

- Cell Membrane Interaction : The presence of the phenyl group allows for hydrophobic interactions with cell membranes, potentially affecting membrane fluidity and permeability.

- Signal Transduction Modulation : It may influence cellular signaling pathways by interacting with receptors or secondary messengers.

Biological Activity Overview

The biological activities of acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol have been evaluated in various studies:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study found that it inhibited the growth of certain bacteria and fungi at varying concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol can modulate inflammatory responses. It was shown to reduce the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol against clinical isolates of bacteria. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The treatment group showed reduced edema and lower levels of inflammatory markers compared to control groups .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary studies indicate that at therapeutic doses, acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol does not exhibit significant cytotoxicity in human cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.